
1-(3,4-Dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea, also known as DNMDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DNMDP belongs to the class of urea derivatives and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is not fully understood. However, it has been proposed that this compound exerts its effects by modulating the activity of various neurotransmitters. This compound has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to an increase in their levels in the brain. This, in turn, may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to exhibit antiviral activity against the influenza virus and the herpes simplex virus. Furthermore, this compound has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3,4-Dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is its potential therapeutic applications. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. Furthermore, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for the study of 1-(3,4-Dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea. One potential direction is the development of new drugs based on this compound. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs for the treatment of various diseases. Furthermore, further studies are needed to determine the safety and efficacy of this compound in humans. Another potential direction is the investigation of the mechanism of action of this compound. Further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various neurotransmitters.
Synthesis Methods
1-(3,4-Dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea can be synthesized by the reaction of 3,4-dimethoxybenzyl isocyanate with 1-(furan-3-carbonyl)piperidin-4-amine. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is purified through recrystallization and characterized by various spectroscopic techniques.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antifungal activities. This compound has also been investigated for its potential use as an antidepressant and anxiolytic agent. Furthermore, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-27-18-4-3-16(11-19(18)28-2)13-23-21(26)22-12-15-5-8-24(9-6-15)20(25)17-7-10-29-14-17/h3-4,7,10-11,14-15H,5-6,8-9,12-13H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBZKSONURZULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2787003.png)
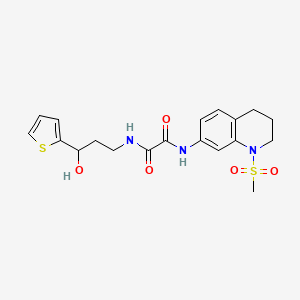
![3-[(3-Chloro-4-methylphenyl)amino]propanenitrile](/img/structure/B2787005.png)

![8-(5-chloro-2-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2787007.png)
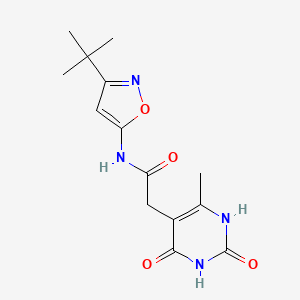
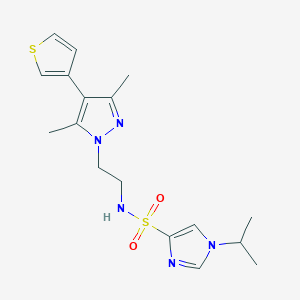
![4-tert-butyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2787012.png)
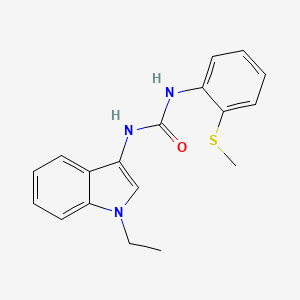

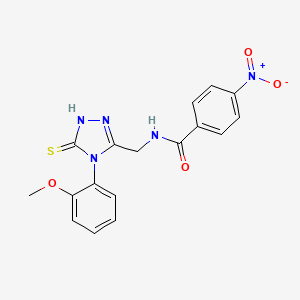
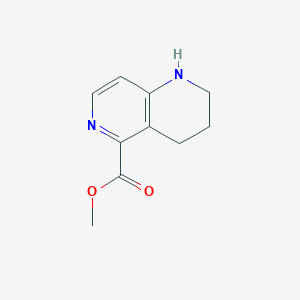
![(5E)-3-methyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2787023.png)